2-(2-Hydroxyethyl)benzonitrile

Organic Synthesis Heterocyclic Chemistry Lactonization

2-(2-Hydroxyethyl)benzonitrile (CAS 42247-74-5) is an ortho-substituted benzonitrile derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol. It features both a nitrile group (-CN) and a hydroxyethyl group (-CH2CH2OH) on the aromatic ring, a bifunctionality that makes it a versatile intermediate in organic synthesis.

Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
CAS No. 42247-74-5
Cat. No. B1394167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Hydroxyethyl)benzonitrile
CAS42247-74-5
Molecular FormulaC9H9NO
Molecular Weight147.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCO)C#N
InChIInChI=1S/C9H9NO/c10-7-9-4-2-1-3-8(9)5-6-11/h1-4,11H,5-6H2
InChIKeyPYHGMRPBEQFDEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Hydroxyethyl)benzonitrile (CAS 42247-74-5): A Key Bifunctional Building Block for Fine Chemical and Heterocycle Synthesis


2-(2-Hydroxyethyl)benzonitrile (CAS 42247-74-5) is an ortho-substituted benzonitrile derivative with the molecular formula C9H9NO and a molecular weight of 147.17 g/mol . It features both a nitrile group (-CN) and a hydroxyethyl group (-CH2CH2OH) on the aromatic ring, a bifunctionality that makes it a versatile intermediate in organic synthesis . The compound is a pale-yellow liquid with a calculated LogP of approximately 1.4, indicating moderate lipophilicity balanced by the polar hydroxyl group [1][2]. Commercially, it is typically supplied at 95% purity, with analytical characterization data (NMR, HPLC, GC) available from reputable vendors .

Why Generic Substitution Fails: The Critical Role of Ortho-Hydroxyethyl Positioning in 2-(2-Hydroxyethyl)benzonitrile


A common procurement error is assuming that all 'hydroxyethyl benzonitrile' isomers are interchangeable reagents. This is incorrect. While 4-(2-hydroxyethyl)benzonitrile (CAS 69395-13-7) and 2-(1-hydroxyethyl)benzonitrile (CAS 182964-49-4) share the same molecular formula and weight [1], their differing substitution patterns lead to profoundly different chemical reactivities and applications. For instance, the para-isomer (4-substituted) is a common intermediate for simple alkylation reactions to produce 4-(2-bromo-ethyl)-benzonitrile . In contrast, the ortho-substitution in 2-(2-Hydroxyethyl)benzonitrile creates the unique potential for intramolecular cyclization reactions, such as the one-pot lactonization to form isochroman-1-ones, a reaction pathway not available to its para or meta counterparts [2]. Substituting the correct isomer is essential for ensuring the desired synthetic outcome and avoiding project delays.

Quantitative Evidence Guide: Verified Performance Metrics of 2-(2-Hydroxyethyl)benzonitrile (CAS 42247-74-5)


Ortho-Substitution Enables One-Pot Isochroman-1-one Synthesis

The ortho-position of the hydroxyethyl group in 2-(2-Hydroxyethyl)benzonitrile is critical for enabling an intramolecular lactonization reaction, which is not possible for its para- or meta-substituted analogs. Under optimized conditions, the compound serves as a precursor for the one-pot synthesis of 3-substituted isochroman-1-ones [1]. This reaction yields the corresponding heterocycles in good yields (specific yields are reported for various derivatives, e.g., 52% for a chlorophenyl derivative). .

Organic Synthesis Heterocyclic Chemistry Lactonization

Computed Physicochemical Profile for Pre-Synthetic Planning

Computational models provide a clear differentiation in lipophilicity between the target compound and its regioisomers. The calculated LogP for 2-(2-Hydroxyethyl)benzonitrile is 1.4 [1], whereas the para-substituted isomer (4-(2-Hydroxyethyl)benzonitrile) is predicted to have a higher LogP of 2.47 [2]. The lower LogP of the ortho-isomer indicates it is significantly less lipophilic and more polar, which will influence its behavior in chromatographic separations and its distribution in biphasic reaction systems.

Medicinal Chemistry ADME Prediction Physicochemical Properties

Validated Purity and Analytical Characterization for Reliable Research

For procurement decisions, the availability of rigorous analytical data is a key differentiator. 2-(2-Hydroxyethyl)benzonitrile from reputable suppliers is offered with a standard purity of 95% and is backed by batch-specific quality control reports, including NMR, HPLC, and GC data . This level of characterization ensures reproducibility in sensitive synthetic applications, unlike many alternative hydroxyethyl benzonitrile isomers which may be offered without such comprehensive analytical documentation.

Analytical Chemistry Quality Control Chemical Procurement

Optimal Application Scenarios for 2-(2-Hydroxyethyl)benzonitrile (CAS 42247-74-5) Based on Evidence


Synthesis of 3-Substituted Isochroman-1-one Libraries

This compound is the preferred starting material for the rapid, one-pot construction of isochroman-1-one derivatives, a privileged scaffold in medicinal chemistry. Its ortho-hydroxyethyl group is essential for the key intramolecular lactonization step, a transformation that cannot be achieved with the para- or meta-isomers [1]. Researchers developing new bioactive molecules or natural product analogs should prioritize this compound for building this specific heterocyclic core.

Precursor for Ortho-Functionalized Heterocycles

The proximity of the nitrile and hydroxyethyl groups allows for unique cyclization pathways. Beyond isochromanones, this ortho-arrangement makes 2-(2-Hydroxyethyl)benzonitrile a valuable building block for synthesizing a range of nitrogen- and oxygen-containing fused heterocyclic systems, such as benzoxazines or quinolines, which are common in pharmaceuticals and agrochemicals.

Development of Compounds with Controlled Lipophilicity

When designing a compound library where moderate polarity is required for solubility or to modulate membrane permeability, 2-(2-Hydroxyethyl)benzonitrile (LogP ~1.4) offers a distinct advantage over its more lipophilic para-isomer (LogP ~2.47) [2][3]. Medicinal chemists can use this difference to fine-tune the physicochemical properties of lead candidates without introducing additional functional groups.

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